8-Butylquinoline
CAS No.: 84682-14-4
Cat. No.: VC16980237
Molecular Formula: C13H15N
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84682-14-4 |
|---|---|
| Molecular Formula | C13H15N |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 8-butylquinoline |
| Standard InChI | InChI=1S/C13H15N/c1-2-3-6-11-7-4-8-12-9-5-10-14-13(11)12/h4-5,7-10H,2-3,6H2,1H3 |
| Standard InChI Key | YDSONSCALKQCLG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=CC2=C1N=CC=C2 |
Introduction
Structural and Chemical Properties of 8-Butylquinoline
*Values extrapolated from alkyl chain elongation trends .
Synthesis of 8-Butylquinoline
Synthetic routes to 8-alkylquinolines often involve Friedel-Crafts alkylation, Skraup cyclization, or directed metallation strategies. A systematic study by Koseoglu et al. (2016) outlines methods for synthesizing butyl-substituted 8-aminoquinolines, providing a template for 8-butylquinoline production .
Skraup Cyclization with Butylated Anilines
The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, facilitates quinoline ring formation from aniline derivatives. For 8-butylquinoline, 3-butylaniline serves as the precursor. The reaction proceeds via acid-catalyzed cyclodehydration, yielding the quinoline core with the butyl group at the 8-position :
Table 2: Key Reaction Parameters for Skraup Cyclization
| Parameter | Optimal Condition |
|---|---|
| Temperature | 120–140°C |
| Reaction Time | 4–6 hours |
| Acid Catalyst | Concentrated H₂SO₄ |
| Yield | 45–60% |
Directed Metallation and Alkylation
Lithium diisopropylamide (LDA)-mediated deprotonation of 8-methylquinoline followed by alkylation with 1-iodobutane offers an alternative route. This method, validated for 2-butylquinoline synthesis, could adapt to the 8-position :
Applications of 8-Butylquinoline
While direct applications of 8-butylquinoline remain underexplored, its structural analogs exhibit utility across multiple domains:
Pharmaceutical Intermediates
Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and antimicrobial drug development. The butyl group’s lipophilicity may enhance blood-brain barrier penetration, positioning 8-butylquinoline as a candidate for central nervous system-targeted therapies .
Corrosion Inhibition
Methylquinolines demonstrate efficacy as corrosion inhibitors in acidic environments. The elongated alkyl chain in 8-butylquinoline could improve adsorption on metal surfaces, forming protective films that mitigate oxidation .
Fluorescent Probes
Functionalization at the 8-position with electron-donating groups enhances fluorescence quantum yields. 8-Butylquinoline derivatives could serve as tunable fluorophores in bioimaging or sensor technologies .
Future Research Directions
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Synthetic Optimization: Developing catalytic, asymmetric routes to 8-butylquinoline could enable enantioselective applications.
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Pharmacological Profiling: In vitro and in vivo studies are needed to assess therapeutic potential and toxicity.
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Material Science Applications: Exploring its role in organic semiconductors or metal-organic frameworks (MOFs) may unveil novel functionalities.
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